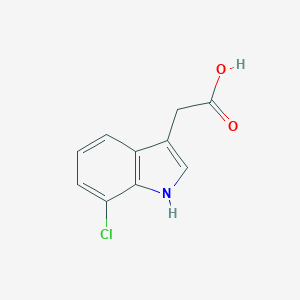

2-(7-chloro-1H-indol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-chloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOAZUXPPBRTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172640 | |

| Record name | Indole-3-acetic acid, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-41-0 | |

| Record name | 7-Chloro-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetic acid, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-acetic acid, 7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-Chloro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Indole Scaffold in Contemporary Chemical Biology Research

The indole (B1671886) nucleus is a privileged structural scaffold in the realm of chemical biology and drug discovery. rjpn.orgresearchgate.net This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in a vast number of biologically active molecules, both natural and synthetic. rjpn.orgmdpi.com Its prevalence is noted in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as in a multitude of alkaloids and pharmaceuticals. mdpi.commdpi.comnih.gov

The versatility of the indole scaffold stems from its unique chemical properties and its ability to interact with a wide array of biological targets. rjpn.orgmdpi.com The indole ring system is amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives. mdpi.com Researchers have exploited this adaptability to develop compounds with a wide spectrum of biological activities. Enzyme binding pockets in the body often show a high affinity for the indole ring, making it an excellent choice for designing molecules that can interact with specific targets and modulate biological pathways. aip.org

The broad therapeutic potential of indole derivatives is well-documented, with compounds exhibiting activities such as:

Anticancer aip.org

Anti-inflammatory rjpn.org

Antiviral rjpn.org

Antimicrobial rjpn.org

Antioxidant rjpn.org

Antidiabetic rjpn.org

Neuroprotective mdpi.com

This wide range of activities has cemented the indole scaffold's status as a critical component in the development of new therapeutic agents, with many indole-based drugs successfully reaching the market. researchgate.netaip.org

Table 1: Examples of Biologically Active Indole Derivatives

| Compound Class | Biological Activity |

|---|---|

| Indole Alkaloids (e.g., Reserpine) | Antihypertensive, Antipsychotic mdpi.comnih.gov |

| Synthetic Indoles (e.g., Sunitinib) | Anticancer (Tyrosine Kinase Inhibitor) mdpi.com |

| Indole-based Chalcones | Anti-inflammatory (COX-1/COX-2 Inhibitors) rjpn.org |

| Indole-Acrylamides | Anticancer (Tubulin-Targeting) nih.gov |

Overview of Halogenated Indole Derivatives in Scientific Inquiry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole (B1671886) scaffold is a common and effective strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. nih.gov Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence and position of a halogen substituent can significantly enhance the therapeutic efficacy of indole derivatives. nih.gov

Bromoindole derivatives, frequently found in marine invertebrates, are a prominent class of halogenated indoles known for their high cytotoxicity, which makes them interesting candidates for anticancer drug discovery. nih.gov The bromination of many natural products has been shown to increase biological activity significantly. nih.gov Similarly, structure-activity relationship (SAR) analyses of synthetic indole derivatives have revealed that substitutions with chloro and bromo groups can substantially enhance anticancer activity. nih.gov

Enzymatic halogenation, using enzymes like FADH2-dependent halogenases, is an area of growing interest. nih.govresearchgate.net These biocatalytic methods offer excellent selectivity and operate under environmentally benign conditions, providing a sustainable alternative to traditional chemical synthesis for producing halogenated indoles. researchgate.net The ability of these enzymes to recognize and halogenate indole moieties is a key tool in creating novel derivatives for scientific investigation. nih.gov

Table 2: Influence of Halogenation on Indole Derivatives

| Halogen | Effect on Properties | Example Application Area |

|---|---|---|

| Bromine | Increased cytotoxicity and biological activity nih.gov | Anticancer drug discovery nih.gov |

| Chlorine | Enhanced anticancer activity nih.gov | Oncology mdpi.com |

| Fluorine | Used in the synthesis of selective COX-2 inhibitors and compounds with neuroprotective actions mdpi.com | Anti-inflammatory, Neurodegenerative disease research mdpi.com |

Research Perspectives on 2 7 Chloro 1h Indol 3 Yl Acetic Acid Within Organic and Medicinal Chemistry

Established Synthetic Routes for Indole-3-acetic Acid Analogues

The synthesis of indole-3-acetic acid and its analogues has been a subject of extensive research, leading to a variety of synthetic strategies. These methods generally focus on the formation of the indole nucleus and the subsequent introduction or concurrent formation of the acetic acid side chain at the C-3 position.

Alkylating Agent Approaches for Indole C-3 Functionalization

The C-3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution, making it a prime target for functionalization. Alkylation is a common strategy to introduce various side chains, including the precursor to the acetic acid moiety. nih.gov

One direct approach involves the C3-alkylation of indoles with alcohols, which can be catalyzed by various transition metals like iridium, ruthenium, iron, and cobalt. researchgate.net These methods often proceed through a "borrowing hydrogen" or "transfer hydrogenation" strategy, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then acts as the alkylating agent. For instance, a cobalt-catalyzed reductive alkylation of 2-methyl-1H-indole with a range of carboxylic acids has been demonstrated. researchgate.net

Friedel-Crafts type reactions are also frequently employed to achieve C3-alkylation. nih.gov These reactions typically use a Lewis acid catalyst to activate an electrophile, which then attacks the electron-rich indole ring. For example, the BF3-OEt2 catalyzed C3-alkylation of indoles with maleimides provides a route to indolylsuccinimides. nih.gov

Another approach is the aza-alkylation at the C3 position, which introduces an aminomethyl group. This three-component reaction involves an indole, an aldehyde, and an amine, and can be catalyzed by metals, Brønsted acids, Lewis acids, or organocatalysts. rsc.org

Condensation and Cyclization Reactions in Indole Acetic Acid Synthesis

Many classical and modern synthetic methods for indole-3-acetic acids rely on condensation and cyclization reactions to construct the indole ring system with the acetic acid side chain already in place or in a precursor form.

The Fischer indole synthesis is a versatile and widely used method. orgsyn.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde. For the synthesis of indole-3-acetic acid, glutamic acid can be converted to the necessary aldehyde precursor. wikipedia.org A one-step process has been developed where starting materials like alkyl γ,γ-dialkoxybutyrate or levulinic acid are reacted with a phenylhydrazine (B124118) in the presence of a catalyst, such as ethanolic sulfuric acid, to directly yield the ethyl ester of indole-3-acetic acid. google.com

Other cyclization strategies have also been developed. For instance, an efficient two-step route to aza- and diazaindoles starts from chloroamino-N-heterocycles, involving a Suzuki-Miyaura coupling followed by an acetic acid-catalyzed cyclization. organic-chemistry.org

Strategies for Introducing the Acetic Acid Moiety

The acetic acid moiety can be introduced onto a pre-formed indole nucleus through various synthetic transformations. A common method involves the reaction of indole with glycolic acid in the presence of a base at high temperatures (250 °C). wikipedia.org

Alternatively, the side chain can be built up in a stepwise manner. For example, indole can be reacted with ethyl diazoacetate, followed by hydrolysis to yield indole-3-acetic acid. orgsyn.org Another route proceeds through the hydrolysis of indole-3-acetonitrile. orgsyn.orgwikipedia.org Gramine-type compounds can also be reacted with cyanide ions, followed by hydrolysis of the resulting nitrile to afford the desired acid. orgsyn.org

The acetylation of indoles can also serve as a starting point. For example, 1,3-diacetyl indole can be synthesized by reacting indole with acetic anhydride (B1165640) and acetic acid. Subsequent treatment with aqueous alcoholic sodium hydroxide (B78521) can selectively cleave the N-acetyl group to yield 3-acetyl indole, which can be further elaborated to the acetic acid derivative. researchgate.net

A summary of common reagents and reaction types for the synthesis of indole-3-acetic acid analogues is presented in the table below.

| Reaction Type | Key Reagents/Catalysts | Description |

| C3-Alkylation | Alcohols, Transition Metals (Ir, Ru, Fe, Co) | Direct alkylation of the indole C3 position using alcohols as alkylating agents. researchgate.net |

| Friedel-Crafts Alkylation | Maleimides, BF3-OEt2 | Lewis acid-catalyzed alkylation of the indole C3 position. nih.gov |

| Fischer Indole Synthesis | Phenylhydrazones, Acid Catalyst | Cyclization of phenylhydrazones to form the indole ring. orgsyn.orgwikipedia.org |

| Condensation/Cyclization | Alkyl γ,γ-dialkoxybutyrate, Phenylhydrazine, Ethanolic H2SO4 | One-pot synthesis of indole-3-acetic acid esters. google.com |

| Side Chain Introduction | Glycolic Acid, Base | Direct introduction of the acetic acid moiety onto the indole ring. wikipedia.org |

| Side Chain Elaboration | Ethyl Diazoacetate, Hydrolysis | Stepwise construction of the acetic acid side chain. orgsyn.org |

Targeted Synthesis of this compound and Specific Analogues

The synthesis of this compound requires specific strategies for the regioselective introduction of the chlorine atom onto the indole nucleus, in addition to the methods for constructing the indole-3-acetic acid framework.

Regioselective Chlorination Methodologies on the Indole Nucleus

Achieving regioselective chlorination of the indole ring, particularly at the C-7 position, can be challenging due to the high reactivity of other positions, such as C-3 and C-2. Direct chlorination of indole often leads to a mixture of products. Therefore, methods that direct the chlorination to the desired position are crucial.

One approach involves the use of a directing group on the indole nitrogen. For example, a pyrimidyl directing group has been used in copper-mediated C-2 chlorination of indoles. rsc.org While this directs to the C-2 position, similar strategies could potentially be adapted for C-7 chlorination with an appropriate directing group. Rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane (B1671644) as the chlorinating agent has also been reported, where the nitrogen at the 7-position acts as a directing group. nih.govacs.org

Another strategy involves starting with a pre-chlorinated precursor. For instance, the synthesis of 4-chloroindole-3-acetic acid begins with 2-chloro-6-nitrotoluene. researchgate.net A similar approach for the 7-chloro analogue would likely start from a 2-chloro-3-substituted aniline (B41778) derivative.

Below is a table summarizing some regioselective chlorination methods for indoles and related heterocycles.

| Method | Catalyst/Reagent | Position Selectivity |

| Directed C-H Chlorination | Cu(OAc)2, TsCl, Pyrimidine directing group | C-2 rsc.org |

| Directed C-H Chlorination | Rhodium catalyst, 1,2-dichloroethane | C-6 (in 7-azaindoles) nih.govacs.org |

Precursor Synthesis and Intermediate Chemistry in 7-chloroindole (B1661978) Derivatives

The synthesis of 7-chloroindole derivatives often begins with appropriately substituted benzene derivatives. For the synthesis of this compound, a plausible starting material would be a 2-chloro-substituted aniline or phenylhydrazine.

For example, the synthesis of 4-chloroindole-3-acetic acid starts from 2-chloro-6-nitrotoluene. researchgate.net A parallel synthesis for the 7-chloro isomer could potentially start from 2-chloro-3-nitrotoluene. The nitro group can be reduced to an amine, which can then be converted to a phenylhydrazine for a subsequent Fischer indole synthesis.

The chemistry of 7-chloroindole itself is also relevant. It is a commercially available compound that can be used as a starting material in various synthetic transformations. pubcompare.ai Functionalization of 7-chloroindole at the C-3 position can be achieved using the methods described in section 2.1. For instance, reaction with oxalyl chloride followed by hydrolysis can introduce a glyoxylic acid moiety, which can be a precursor to the acetic acid side chain. researchgate.net

The synthesis of various 7-chloroquinoline (B30040) derivatives has been reported, which can provide insights into the reactivity and functionalization of the 7-chloro-substituted benzene ring within a heterocyclic system. durham.ac.uksemanticscholar.orgresearchgate.net These syntheses often involve the use of mixed lithium-magnesium reagents for functionalization. durham.ac.uk

Optimization of Reaction Parameters and Yields in Chlorinated Indole Synthesis

The introduction of a chlorine atom onto the indole ring, particularly at the C-7 position, significantly influences the molecule's electronic properties and necessitates careful optimization of synthetic protocols. The Fischer indole synthesis, a cornerstone in indole chemistry, is a prime example where parameter tuning is critical for success with chlorinated precursors. wikipedia.orgmdpi.com

Key parameters that are typically optimized include the choice of acid catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of chlorinated indoles, a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are employed to catalyze the cyclization of the corresponding phenylhydrazone. wikipedia.org The selection of the acid can impact not only the reaction rate but also the formation of side products.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 80 | 16 | 73 |

| 2 | DMF | 100 | 1 | 90 |

| 3 | Toluene | 110 | 3 | 65 |

| 4 | Acetonitrile (B52724) | 80 | 5 | 58 |

Advanced Synthetic Techniques and Catalysis in Indole Derivative Production

Modern synthetic chemistry offers a range of sophisticated techniques that provide more efficient and selective routes to complex indole derivatives like this compound. These methods often rely on advanced catalytic systems and environmentally benign principles.

Transition Metal-Catalyzed C-H Functionalization for Indole Scaffolds

Transition metal-catalyzed C-H functionalization has revolutionized the synthesis of substituted indoles by allowing for the direct introduction of functional groups onto the indole core, often with high regioselectivity. bohrium.comrsc.org This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy. Palladium, rhodium, and ruthenium are among the most commonly used metals for this purpose. rsc.org

For the synthesis of 7-substituted indoles, directing groups are often employed to guide the metal catalyst to the C-7 position. rsc.org These directing groups can be installed on the indole nitrogen and later removed, providing a powerful tool for regioselective C-H activation. While direct C-H functionalization to introduce an acetic acid moiety at the C-3 position is well-established, achieving this on a pre-existing 7-chloroindole scaffold would be a key application of this methodology.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, are also instrumental in the synthesis of functionalized indoles. researchgate.netnih.gov For instance, a palladium-mediated cascade Tsuji-Trost reaction and Heck coupling has been developed for the synthesis of indole-3-acetic acid derivatives. researchgate.net This strategy could potentially be adapted for the synthesis of the 7-chloro analogue.

| Reaction Type | Catalyst | Substrate Scope | Typical Yields (%) | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ | Indoles and Aryl Halides | 60-95 | bohrium.com |

| C-H Alkenylation | [RhCp*Cl₂]₂ | Indoles and Alkenes | 55-90 | rsc.org |

| C-7 Amidation | Ru(p-cymene)Cl₂]₂ | N-substituted Indoles and Dioxazolones | 70-88 | bohrium.com |

Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient processes, are increasingly being applied to indole synthesis. researchgate.net

One notable green approach is the use of mechanochemistry in the Fischer indole synthesis. rsc.org This solvent-free method utilizes mechanical force, typically through ball milling, to drive the reaction. In the synthesis of various substituted indoles, including halogenated derivatives, mechanochemical methods have demonstrated high efficiency and have eliminated the need for bulk solvents. rsc.org

The use of water as a reaction medium is another key aspect of green chemistry. Microwave-assisted cycloisomerization of 2-alkynylanilines in water, without the need for added catalysts, acids, or bases, has been reported as a green route to indole derivatives. researchgate.net Furthermore, the development of multicomponent reactions, where three or more reactants combine in a single step to form the product, also aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

Diverse Biological Activities Associated with Indole Derivatives

The indole framework is a cornerstone in the development of therapeutic agents, demonstrating efficacy across numerous research domains. researchgate.netmdpi.com This is attributed to the ability of the indole ring system to mimic the structure of peptides and bind to a variety of enzymes and receptors within biological systems. chula.ac.th

Antimicrobial Research Applications

Indole derivatives have been extensively investigated for their potential in combating microbial infections. benthamscience.com Research has demonstrated that these compounds possess a broad spectrum of activity against various pathogens, including bacteria and fungi. chula.ac.thnih.gov Notably, certain indole derivatives have shown efficacy against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), which pose a significant challenge in clinical settings. nih.gov

In one study, novel indole derivatives substituted with triazole, thiadiazole, and carbothioamide moieties were tested against a panel of microorganisms. The compounds exhibited significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov The structural features of these derivatives play a crucial role in their mechanism of action, which can involve targeting essential microbial enzymes or disrupting cellular processes. eurekaselect.comingentaconnect.com The ongoing exploration of indole-based compounds continues to provide promising candidates for the development of new antimicrobial drugs. benthamscience.comnih.gov

Antioxidant Research Applications

A significant number of indole derivatives have been recognized for their antioxidant properties, which are crucial for mitigating the cellular damage caused by oxidative stress. chula.ac.thresearchgate.netnih.gov Oxidative stress is implicated in a variety of pathological conditions, and compounds that can scavenge free radicals are of great interest. unife.itingentaconnect.com Melatonin, a well-known neurohormone containing an indole core, is a powerful antioxidant. mdpi.com

Research into synthetic indole derivatives has revealed potent free-radical scavenging capabilities. For instance, a study on methoxy-substituted indole curcumin (B1669340) derivatives found that one compound could reduce DPPH free radicals by 90.50%, indicating strong antioxidant potential. mdpi.com Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the indole nucleus affect antioxidant capacity. nih.gov These studies have shown that the presence, number, and position of hydroxyl or methoxy (B1213986) groups can significantly influence the radical-scavenging ability of the molecule. unife.it This makes indole derivatives a versatile scaffold for designing multifunctional agents that can offer both antioxidant and other therapeutic effects, such as photoprotective or antiproliferative activities. unife.itscilit.com

Anti-inflammatory Research Applications

The indole scaffold is a key component of many anti-inflammatory agents. nih.govresearchgate.net The most prominent example is Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammation. nih.govnih.gov The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the synthesis of inflammatory mediators called prostaglandins. nih.govmdpi.com

Modern research has focused on designing novel indole derivatives that act as selective COX-2 inhibitors. nih.govresearchgate.net This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.gov Studies have synthesized and evaluated series of indole-based compounds, identifying candidates with significant anti-inflammatory activity in preclinical models. nih.govmdpi.com For example, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives showed potent activity, with one compound selectively inhibiting COX-2 expression while demonstrating gastric-sparing properties. nih.govresearchgate.net

Anticancer Research Applications

Indole derivatives are among the most promising classes of compounds in cancer research, with a multitude of studies highlighting their potent antiproliferative activities against various cancer cell lines. nih.govmdpi.comnih.gov The U.S. Food and Drug Administration (FDA) has approved several indole-based drugs for clinical use in oncology. nih.gov

The anticancer mechanisms of indole derivatives are remarkably diverse. mdpi.comeurekaselect.com They can act as:

Tubulin Polymerization Inhibitors : Compounds like the vinca (B1221190) alkaloids (vinblastine and vincristine) are natural indole derivatives that disrupt microtubule formation, leading to cell cycle arrest and apoptosis. mdpi.com Synthetic derivatives have been designed to target the colchicine-binding site on tubulin, showing potent activity with IC₅₀ values as low as 0.011 μM against gastric cancer cells. nih.gov

Protein Kinase Inhibitors : Many indole derivatives target protein kinases such as EGFR, VEGFR, and Bcr-Abl, which are critical for cancer cell growth and survival. mdpi.comnih.gov Sunitinib is an example of an indole-based kinase inhibitor used in cancer therapy. mdpi.com

Apoptosis Inducers : Some derivatives are designed to induce programmed cell death (apoptosis) by targeting proteins in the Bcl-2 family, such as Bcl-2 and Mcl-1. nih.gov

HDAC Inhibitors : Histone Deacetylase (HDAC) inhibitors represent another class of anticancer agents, and indole-based structures have been explored for this purpose. mdpi.com

The table below summarizes the anticancer activity of selected indole derivatives from various research studies.

| Compound Type | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Coumarin-indole derivative | Tubulin Polymerization Inhibitor | MGC-803 (Gastric) | 0.011 μM | nih.gov |

| Indole-chalcone derivative | Tubulin & TrxR Inhibitor | Various | 6-35 nM | nih.gov |

| Pyrazolinyl-indole derivative | EGFR Inhibitor | Leukemia | 78.76% growth inhibition at 10 μM | mdpi.com |

| Methoxy-substituted indole curcumin | GSK-3β, EGFR, Bcr-Abl | HeLa (Cervical) | 4 μM | nih.govmdpi.com |

| Novel Indole Derivative | Bcl-2 and Mcl-1 Inhibitor | - | 7.63 μM (Bcl-2), 1.53 μM (Mcl-1) | nih.gov |

Enzyme Inhibition Studies (e.g., Phospholipase A2, Ectonucleotidases, Protein Kinase)

The therapeutic potential of indole derivatives is often linked to their ability to specifically inhibit enzymes that play critical roles in various diseases. chula.ac.th Beyond the previously mentioned COX and protein kinases, the indole scaffold has been used to develop inhibitors for a wide range of other enzymatic targets. nih.govmdpi.comnih.gov

In the context of metabolic disorders, indole-based compounds have been investigated as inhibitors of α-amylase and α-glucosidase. nih.gov These enzymes are involved in carbohydrate digestion, and their inhibition can help manage blood glucose levels. A study of indole analogues reported potent inhibitory activity against both enzymes, with IC₅₀ values for some compounds being more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that these compounds could act as competitive or non-competitive inhibitors, providing insight into their mechanism of action. nih.gov Furthermore, indole derivatives have been synthesized to target enzymes like histone deacetylase (HDAC) and lysine-specific demethylase 1 (LSD1), both of which are important targets in cancer therapy. nih.gov

In Vitro Biological Activity Assessments of this compound and its Analogues

While the broader class of indole derivatives has been extensively studied, detailed in vitro biological data for the specific compound this compound is limited in publicly accessible scientific literature. ontosight.aicymitquimica.com This compound, also known as 7-Chloroindole-3-acetic acid (7-Cl-IAA), is recognized for its auxin-like properties related to plant growth regulation and is of general interest in medicinal chemistry. cymitquimica.com

The inclusion of halogen atoms, such as chlorine, on the indole ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its biological activity. researchgate.net Research on related chloro-substituted indole analogues demonstrates the potential of this structural motif. For instance, various dichloro-indol-3-yl acetic acid derivatives have been synthesized for research purposes, including 2-(4,7-dichloro-1H-indol-3-yl)acetic acid and 5,7-dichloroindol-3-yl acetic acid, although detailed bioactivity reports on them are also scarce. ontosight.ai

However, studies on other chloro-indole analogues provide insight into the potential activities of this class. A notable example is a compound identified as a Dishevelled 1 (DVL1) inhibitor for anticancer research.

| Compound/Analogue | Assay | Cell Line | Activity (EC₅₀) | Source |

|---|---|---|---|---|

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | Cell Growth Inhibition | HCT116 (Colon Carcinoma) | 7.1 ± 0.6 μM | mdpi.com |

This result for a 5-chloro-indole derivative highlights the potential for halogenated indoles to exhibit potent and specific biological effects, in this case, the inhibition of a key protein in the WNT signaling pathway, which is crucial in some cancers. mdpi.com While this compound is structurally more complex than this compound, it underscores the importance of the chloro-indole scaffold in designing biologically active molecules. Further in vitro studies are required to fully characterize the biological activity profile of this compound itself.

Cell-Based Assays and Phenotypic Screening

The exploration of the biological effects of this compound and its analogues often begins with cell-based assays and phenotypic screening. These methods allow for the empirical assessment of a compound's activity in a biologically relevant context, such as in cultured cells. Phenotypic screening, in particular, focuses on observing changes in cell behavior, morphology, or viability without a preconceived notion of the compound's molecular target.

A common initial step in evaluating a novel compound like this compound would involve cell viability assays. For instance, in studies of indole-3-acetic acid (IAA) derivatives for potential anti-inflammatory or anticancer applications, cell lines such as RAW264.7 macrophages or various cancer cell lines are utilized. mdpi.com The viability of these cells when exposed to a range of concentrations of the test compound is typically measured using assays like the CCK-8 (Cell Counting Kit-8) assay. mdpi.com Such assays can determine if the compound exhibits cytotoxic effects, which is a critical parameter.

In the context of anticancer research, halogenated indole-3-acetic acids have been investigated for their toxicity against cell lines like V79 Chinese hamster lung fibroblasts. nih.gov Phenotypic screens in this area might involve observing the inhibition of cancer cell proliferation or the induction of apoptosis (programmed cell death). For example, studies have shown that IAA, when combined with horseradish peroxidase, can lead to a loss of colony-forming ability in mammalian cells in culture. nih.gov Similar assays would be applicable to this compound to determine its potential in this area.

Furthermore, in the study of plant biology, cell-based assays are used to determine the auxin-like activity of compounds. These can include assays that measure cell elongation in tissues like Avena (oat) coleoptiles or hypocotyl growth inhibition in species like Chinese cabbage. tandfonline.com

Below is an interactive table summarizing common cell-based assays relevant to the study of this compound and its analogues.

| Assay Type | Cell Line/System | Measured Phenotype | Research Context |

| Cell Viability Assay (e.g., CCK-8, MTT) | RAW264.7, V79, Cancer cell lines | Cell proliferation, cytotoxicity | Anti-inflammatory, Anticancer |

| Colony Formation Assay | Mammalian cancer cells | Long-term cell survival and proliferation | Anticancer |

| Apoptosis Assay (e.g., Flow Cytometry) | PC-3 (prostate cancer) | Induction of programmed cell death | Anticancer |

| Avena Coleoptile Elongation Assay | Avena sativa | Cell elongation | Plant Biology (Auxin activity) |

| Hypocotyl Growth Inhibition Assay | Chinese Cabbage | Inhibition of hypocotyl growth | Plant Biology (Auxin activity) |

Biochemical Assays for Specific Target Modulation

Following the identification of a biological effect in cell-based assays, biochemical assays are employed to investigate the specific molecular targets and mechanisms of action of compounds like this compound. These assays are performed in a cell-free system and are designed to measure the activity of a specific protein or enzyme.

One important application of biochemical assays for halogenated indole acetic acids is in the context of enzyme-prodrug therapy for cancer. In this approach, a non-toxic prodrug is administered and then converted into a cytotoxic agent at the tumor site by a targeted enzyme. Halogenated IAAs have been studied as prodrugs that can be oxidatively activated by horseradish peroxidase (HRP). nih.gov A biochemical assay to assess this would measure the rate of oxidation of the IAA derivative by HRP, often through spectrophotometric methods. yorku.ca

Enzyme-linked immunosorbent assays (ELISAs) are another type of biochemical assay that can be used to quantify the levels of indole acetic acids or to study their interactions with specific proteins. abbexa.comfishersci.comabbexa.comelkbiotech.comcloud-clone.com These competitive immunoassays utilize antibodies that are specific for the target molecule. For instance, an antibody pre-coated on a microtiter plate will bind to both the IAA in a sample and a labeled IAA standard in a competitive manner. The amount of bound labeled IAA is then measured, which is inversely proportional to the concentration of IAA in the sample. abbexa.com This type of assay could be adapted to be specific for this compound.

In the context of identifying novel molecular targets, biochemical assays can be used to screen for the inhibition of specific enzymes. For example, derivatives of indole acetic acid have been synthesized and tested for their ability to inhibit ectonucleotidases, which are enzymes implicated in cancer development. rsc.org Such assays would measure the hydrolytic activity of the target enzyme in the presence and absence of the test compound.

The following table provides an overview of relevant biochemical assays for studying this compound.

| Assay Type | Target/System | Measured Activity | Research Context |

| Peroxidase Activity Assay | Horseradish Peroxidase (HRP) | Oxidation of IAA derivative | Anticancer (Prodrug activation) |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Indole Acetic Acids | Quantification of compound | Pharmacokinetics, Metabolism |

| Enzyme Inhibition Assay | Ectonucleotidases, Protein Kinases | Inhibition of enzyme activity | Anticancer, Drug Discovery |

Structure-Activity Relationship (SAR) Studies for Halogenated Indole Acetic Acids

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For halogenated indole acetic acids, SAR studies have provided valuable insights into the roles of both the halogen substituent and the acetic acid moiety. unicamp.br

The basic scaffold of an indole-3-acetic acid consists of a planar indole ring and an acetic acid side chain. unicamp.br The biological activity of these compounds can be systematically altered by introducing substituents at various positions on the indole ring.

Influence of Chlorine Substitution Position on Bioactivity

The position of the chlorine atom on the indole ring has a significant impact on the biological activity of chloroindole-3-acetic acids. Studies comparing different chlorinated analogues of IAA have revealed that the substitution pattern is a key determinant of their auxin activity.

For example, 4-chloroindole-3-acetic acid (4-Cl-IAA) is considered one of the most potent natural auxins. mdpi.com It has been shown to be more active than the unsubstituted indole-3-acetic acid (IAA) in several bioassays, including promoting pericarp growth in peas. mdpi.com This enhanced activity is partly attributed to its increased stability and resistance to enzymatic degradation. mdpi.com

In contrast, the bioactivity of other chlorinated isomers can vary. Research on the effects of different chlorinated IAAs on the root growth of Arabidopsis thaliana showed that at high concentrations (100 nM), IAA, 4-Cl-IAA, 5-Cl-IAA, and 6-Cl-IAA all strongly inhibit root growth. However, 7-chloro-1H-indol-3-yl)acetic acid (7-Cl-IAA) only showed a similar inhibitory effect at a much higher concentration of 1 µM, suggesting it may have a different level of bioactivity or a different mode of interaction with the cellular machinery.

The table below summarizes the relative effects of chlorine substitution at different positions on the indole ring.

| Compound | Position of Chlorine | Relative Bioactivity (Root Growth Inhibition) | Notes |

| Indole-3-acetic acid (IAA) | N/A | High | Natural auxin, reference compound |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 4 | Very High | Potent natural auxin, increased stability |

| 5-Chloroindole-3-acetic acid (5-Cl-IAA) | 5 | High | Strong root growth inhibition |

| 6-Chloroindole-3-acetic acid (6-Cl-IAA) | 6 | High | Strong root growth inhibition |

| This compound | 7 | Moderate | Inhibits root growth at higher concentrations |

Role of the Acetic Acid Moiety in Biological Interactions

The acetic acid side chain at the C3 position of the indole ring is a defining feature of auxins and is essential for their biological activity. numberanalytics.com This moiety plays a critical role in the interaction of the molecule with its protein targets.

The chemical structure of IAA, with its indole ring and acetic acid side chain, allows it to bind to specific receptors involved in auxin signaling. numberanalytics.com The carboxylic acid group of the side chain is particularly important for this interaction. It is thought to be involved in forming key hydrogen bonds within the binding pocket of auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein.

Modifications to the acetic acid moiety can have a profound effect on the biological activity of the compound. For instance, converting the carboxylic acid to an ester can alter the compound's properties. While some esters of 4-Cl-IAA have shown strong biological activity, comparable to the free acid, others, like the tert-butyl ester, have reduced activity. tandfonline.com This suggests that the free carboxylic acid is important for optimal activity, although some modifications may be tolerated or even enhance certain effects.

Furthermore, the orientation of the acetic acid side chain relative to the indole ring, defined by specific torsion angles, can also influence biological activity. unicamp.br This conformational flexibility allows the molecule to adopt a specific shape that is recognized by its receptor.

Mechanistic Research of Cellular and Molecular Interactions

Understanding the cellular and molecular interactions of this compound is key to elucidating its biological function. Research in this area focuses on identifying the specific molecular targets and the downstream signaling pathways that are modulated by the compound.

Elucidation of Molecular Targets and Pathways

The primary molecular targets for auxins like indole-3-acetic acid are a family of F-box proteins that includes TRANSPORT INHIBITOR RESPONSE 1 (TIR1). numberanalytics.com In the presence of auxin, TIR1 forms a complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins, which are transcriptional repressors. nih.gov This binding event targets the Aux/IAA proteins for degradation via the ubiquitin-proteasome pathway. youtube.com The degradation of these repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. nih.gov This signaling cascade is the central pathway for auxin-mediated effects on plant growth and development.

For halogenated indole acetic acids, while they are known to interact with the canonical auxin signaling pathway, there is evidence that they may also engage other cellular pathways. In the context of cancer research, IAA and its derivatives have been shown to induce apoptosis through the activation of stress-activated protein kinase pathways. Specifically, treatment with IAA has been shown to lead to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). nih.gov

The activation of these kinases can, in turn, trigger downstream events leading to apoptosis, such as the activation of caspases. Studies have demonstrated the downregulation of pro-caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP) following treatment with UVB-irradiated IAA, which are all hallmarks of apoptosis. nih.gov It is plausible that this compound could exert similar effects, potentially with altered potency or specificity due to the presence of the chlorine atom.

Investigations into Binding Affinity and Selectivity

The binding affinity and selectivity of auxin analogues are critical determinants of their biological activity. In the context of plant biology, these properties are primarily evaluated against the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. The interaction between an auxin molecule and a specific TIR1/AFB-Aux/IAA co-receptor complex initiates a signaling cascade that leads to various physiological responses.

Research into the binding characteristics of chlorinated indole-3-acetic acids has revealed that the position of the chlorine atom on the indole ring significantly influences the molecule's interaction with auxin co-receptors. While direct quantitative binding data for this compound (7-Cl-IAA) is not extensively available in the literature, its binding properties can be inferred from comparative studies with other chlorinated analogues and related auxins.

The affinity of an auxin for its receptor is not static; it is highly dependent on which TIR1/AFB protein and which Aux/IAA protein combine to form the co-receptor complex. nih.govacs.org For instance, the affinity of the natural auxin indole-3-acetic acid (IAA) for the TIR1-IAA7 co-receptor is in the low nanomolar range, indicating a very strong interaction. nih.gov However, this affinity can change by orders of magnitude with different Aux/IAA partners. researchgate.net

Studies on synthetic auxins have demonstrated clear selectivity for different members of the TIR1/AFB receptor family. A notable example is the herbicide picloram, which shows a strong preference for the AFB5 co-receptor over TIR1. acs.orgnih.gov This selectivity is attributed to specific amino acid differences in the auxin-binding pockets of the receptor proteins. acs.org

For chlorinated derivatives of IAA, the position of the halogen atom can alter the electronic properties and shape of the molecule, thereby affecting how it fits into the receptor's binding pocket. This can lead to differences in binding affinity and the stability of the resulting co-receptor complex. nih.gov While direct binding assays for all chlorinated isomers are not available, physiological studies provide valuable insights.

A study on the effects of different chlorinated IAA isomers on root growth in Arabidopsis thaliana revealed that this compound exhibits lower bioactivity compared to its isomers chlorinated at positions 4, 5, and 6. nih.gov At higher concentrations (100 nM), 4-Cl-IAA, 5-Cl-IAA, and 6-Cl-IAA strongly inhibit root growth, whereas 7-Cl-IAA only shows an inhibitory effect at a much higher concentration of 1 µM. nih.gov This suggests that 7-Cl-IAA may have a lower binding affinity for the TIR1/AFB receptors responsible for mediating this response.

The following tables provide a comparative overview of the binding affinities for some well-characterized auxins and the relative bioactivity of chlorinated IAA isomers.

Table 1: Comparative Binding Affinities of Selected Auxins to TIR1/AFB Co-receptors

| Compound | Co-receptor Complex | Binding Affinity (Kd or Ki) | Reference |

| Indole-3-acetic acid (IAA) | TIR1-IAA7 | ~10-18 nM (Kd) | nih.gov |

| Indole-3-acetic acid (IAA) | AFB5-IAA7 | ~51 nM (Kd) | acs.org |

| 1-Naphthaleneacetic acid (1-NAA) | TIR1-IAA7 | ~114 nM (Ki) | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 | > 1 µM (Ki) | nih.gov |

| Picloram | TIR1-IAA7 | ~3900 nM (Ki) | acs.org |

| Picloram | AFB5-IAA7 | ~55 nM (Ki) | acs.org |

Table 2: Relative Bioactivity of Chlorinated Indole-3-Acetic Acid Isomers in Arabidopsis thaliana Root Growth Inhibition

| Compound | Concentration for Strong Inhibition | Inferred Relative Bioactivity | Reference |

| 2-(4-chloro-1H-indol-3-yl)acetic acid | 100 nM | High | nih.gov |

| 2-(5-chloro-1H-indol-3-yl)acetic acid | 100 nM | High | nih.gov |

| 2-(6-chloro-1H-indol-3-yl)acetic acid | 100 nM | High | nih.gov |

| This compound | 1 µM | Low | nih.gov |

The data suggest that the placement of the chlorine atom at the 7-position of the indole ring may result in a conformation that is less optimal for binding to the key TIR1/AFB receptors that regulate root growth, leading to a lower biological response compared to other chlorinated analogues. This highlights the principle of selectivity, where subtle structural changes in a ligand can lead to significant differences in its interaction with a family of related protein targets.

Derivatization and Structural Modification for Enhanced Research Potential

Design and Synthesis of Novel 2-(7-chloro-1H-indol-3-yl)acetic acid Derivatives

The synthesis of novel derivatives of this compound focuses on three primary sites of modification: the indole (B1671886) nitrogen (N-1), the indole ring system, and the acetic acid side chain. Each site offers a unique opportunity to modulate the molecule's physicochemical and biological properties.

The nitrogen atom at the N-1 position of the indole ring is a common target for derivatization. The N-H bond is slightly acidic, allowing for substitution reactions under basic conditions. nih.gov Introducing substituents at this position can influence the molecule's hydrogen-bonding capacity, lipophilicity, and steric profile, which in turn can affect its interaction with biological targets.

Common modifications include:

Alkylation: Introduction of alkyl groups can increase lipophilicity. For instance, methylation of the indole nitrogen can be achieved using reagents like methyl iodide in the presence of a base such as sodium hydride. nih.gov

Acylation: Acyl groups can be introduced to form N-acylindole derivatives.

Sulfonylation: The addition of sulfonyl groups, such as a benzenesulfonyl group, can significantly alter the electronic properties of the indole ring and provide additional interaction points for receptor binding.

These modifications prevent the N-1 position from acting as a hydrogen bond donor and can introduce a range of functionalities to probe interactions with target proteins.

Altering the substitution pattern on the benzene (B151609) portion of the indole ring is a critical strategy for fine-tuning biological activity. The 7-chloro substituent already provides a key modification compared to the parent indole-3-acetic acid. Further substitutions at the C-2, C-4, C-5, or C-6 positions can lead to derivatives with improved efficacy and selectivity. Molecular orbital studies show that the C-3 position is the most reactive towards electrophilic substitution, but modifications at other positions are achieved through various synthetic routes. nih.gov

For example, research on other indole scaffolds has shown that introducing different substituents can have a significant impact on anti-proliferative activity against cancer cell lines. nih.gov The synthesis of 4-chloroindole-3-acetic acid (4-Cl-IAA) in plants like pea demonstrates that halogenation at different positions of the ring is a naturally occurring diversification strategy. nih.govresearchgate.net

Table 1: Examples of Ring-Substituted Indole Derivatives and Their Reported Activities

| Compound Scaffold | Position of Substitution | Substituent | Reported Biological Activity |

| Indole | C-5 | Bromo | Anti-inflammatory activity rjpn.org |

| Indole | C-5 | Methoxy (B1213986) | Anti-inflammatory activity rjpn.org |

| Indole | C-2, C-5 | Various | Anti-proliferative activity nih.gov |

| Indole-3-acetic acid | C-4 | Chloro | Natural auxin in certain plants nih.gov |

This table is illustrative of substitution effects on the general indole scaffold, as reported in the literature.

The carboxylic acid group of the acetic acid side chain is readily converted into a variety of functional groups, most commonly esters and amides. These modifications can drastically alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor, which can be crucial for target binding and cell permeability.

Ester Synthesis: Esters can be synthesized through methods like the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst. sphinxsai.com

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. nih.gov Amides can be prepared by reacting the carboxylic acid with an amine. This often requires "activating" the carboxylic acid first to make it more reactive. libretexts.org Modern methods allow for the direct conversion of esters to amides using reagents like sodium amidoboranes at room temperature, offering a rapid and chemoselective approach. nih.gov Another strategy involves the use of reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, to facilitate the direct amidation of carboxylic acids and amines. acs.org

The synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide from indole-3-acetic acid and 2-aminophenol (B121084) is an example of creating more complex amide derivatives, which can then be further modified, for instance, by creating sulfonate esters. nih.gov

Table 2: Synthetic Methods for Amide Formation from Carboxylic Acids/Esters

| Method | Reagents | Key Features |

| Direct Amidation | Carboxylic Acid, Amine, B(OCH₂CF₃)₃ | Facilitates direct coupling. acs.org |

| Amidation from Esters | Ester, Sodium Amidoboranes (NaNHRBH₃) | Rapid, occurs at room temperature, catalyst-free. nih.gov |

| Activated Acid Coupling | Carboxylic Acid, Activating Agent (e.g., CDI), Amine | A common and versatile method in organic synthesis. nih.gov |

| Direct Reaction | Ester, Amine | Generally requires heat; phenolic esters are more reactive than alcoholic esters. libretexts.org |

CDI: Carbonyldiimidazole

Impact of Halogenation on Biological Efficacy and Selectivity of Indole Scaffolds

The introduction of halogen atoms, particularly chlorine, into a biologically active molecule is a well-established strategy in drug design to modulate its properties. researchgate.neteurochlor.org The presence of the chlorine atom at the C-7 position of this compound is expected to profoundly influence its biological profile compared to the unsubstituted parent compound, indole-3-acetic acid.

Key effects of halogenation include:

Increased Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule. This can lead to enhanced partitioning into the lipophilic phases of cell membranes or through the lipophilic domains of a protein target, potentially improving bioavailability and cell penetration. researchgate.net

Electronic Effects: Chlorine is an electronegative, electron-withdrawing atom. This inductive effect can polarize nearby bonds, altering the electronic properties of the indole ring. researchgate.net This can influence non-bonding interactions with binding sites and may prevent metabolic hydroxylation at the position of chlorination. researchgate.net

Binding Interactions: A chlorine atom can participate in specific interactions within a receptor binding pocket, such as halogen bonding or halogen-π interactions, which can contribute to enhanced binding affinity and selectivity. nih.gov

It is empirically understood that introducing a chlorine atom can substantially improve the intrinsic biological activity of a lead compound. eurochlor.org However, the effect is position-dependent, and in some cases, chlorination can also diminish or abolish activity. eurochlor.org Therefore, the specific placement of the chlorine at C-7 is a critical determinant of the compound's unique biological and chemical characteristics. ontosight.ai

Combinatorial Chemistry and Library Synthesis of Indole Acetic Acid Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse but structurally related molecules, known as a chemical library. This approach is highly applicable to the indole acetic acid scaffold for accelerating the discovery of new lead compounds. nih.gov

By combining the derivatization strategies discussed above, a combinatorial library of this compound analogues can be generated. This involves systematically varying the substituents at the three main points of modification:

N-1 Position of the Indole Ring: A set of diverse alkyl, acyl, or sulfonyl groups.

Other Positions on the Indole Ring (C-2, C-4, C-5, C-6): Introduction of various functional groups like additional halogens, methyl, or methoxy groups.

Acetic Acid Side Chain: A library of various amines and alcohols to generate a wide range of amides and esters.

This methodology allows for the efficient exploration of the chemical space around the this compound core structure. The resulting library of compounds can then be subjected to high-throughput screening to identify derivatives with enhanced potency, improved selectivity, or other desirable biological properties. This approach has been successfully used to expand the structural diversity and explore the structure-activity relationships of other complex natural product scaffolds. acs.org

Computational and Theoretical Studies on 2 7 Chloro 1h Indol 3 Yl Acetic Acid and Analogues

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as an indole (B1671886) acetic acid derivative, might interact with a protein's active site.

Research on indole analogues has frequently employed molecular docking to elucidate their mechanism of action. Docking analyses reveal that these compounds can form specific interactions with amino acid residues within the binding pockets of proteins. msjonline.org Key interactions often include:

Hydrogen Bonding: The carboxylic acid group and the indole nitrogen are common sites for hydrogen bond formation with residues like aspartic acid, histidine, and glycine. msjonline.org

Hydrophobic Interactions: The aromatic indole ring and its substituents can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues. nih.gov

π-Cation Interactions: The electron-rich indole ring system can interact favorably with positively charged amino acid residues.

For example, in studies of indole derivatives as inhibitors of enzymes like secretory phospholipase A2 (PLA2), docking has helped identify the bioactive conformation and plausible binding modes. msjonline.orgresearchgate.net These simulations show that the specific substitution patterns on the indole ring are a determining factor in the activity, influencing the strength and nature of the ligand-protein interactions. researchgate.net The binding energies calculated from these simulations provide a quantitative estimate of the affinity of the compound for the target protein.

Table 1: Common Ligand-Protein Interactions for Indole Scaffolds

| Interaction Type | Interacting Ligand Group | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH), Indole N-H | Aspartic Acid, Histidine, Glycine, Cysteine msjonline.org |

| Hydrophobic / π-π Stacking | Indole Ring System | Phenylalanine, Tyrosine, Tryptophan |

These computational predictions are instrumental in the rational design of new molecules with improved binding affinity and selectivity. msjonline.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules like 2-(7-chloro-1H-indol-3-yl)acetic acid. These calculations can determine the distribution of electrons, molecular orbital energies, and electrostatic potential, which are fundamental to a molecule's stability and reactivity.

Studies on the parent compound, indole-3-acetic acid (IAA), have used quantum chemical methods to analyze its conformational properties and electronic structure. nih.gov Such analyses, including the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) frameworks, help in understanding electronic aspects relevant to the molecule's properties. nih.gov

Key insights from these calculations include:

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. nih.gov

Electron Delocalization: Analysis of the electronic structure reveals how charge is delocalized across the indole ring system, which contributes to its stability and influences its interaction with other molecules. researchgate.net

Reactivity Descriptors: Quantum calculations can furnish global reactivity descriptors that correlate with the biological activity of a series of compounds. DFT-based QSAR studies have shown that electronic interactions significantly contribute to the activity of indole derivatives. researchgate.net

For halogenated benzimidazoles, which are structurally related to halogenated indoles, quantum chemistry has been used to study weak interaction patterns, providing insights that are crucial for understanding their role as protein kinase CK2 inhibitors. acs.org These theoretical approaches allow for a deep, quantitative understanding of the structure-reactivity relationships that govern the behavior of these compounds. acs.orgmdpi.com

In Silico Prediction of Pharmacokinetic Profiles for Indole Acetic Acid Scaffolds (e.g., ADME)

The success of a drug candidate is highly dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction models are now an essential part of the early drug discovery process, helping to identify compounds with favorable properties and reducing the likelihood of late-stage failures. nih.govresearchgate.net

For indole acetic acid scaffolds, various computational tools and web-based software are used to predict key ADME parameters. researchgate.netjapsonline.com These predictions are based on the molecule's structure and physicochemical properties.

Table 2: Predicted ADME Properties for Indole Derivatives

| Parameter | Description | Common Prediction for Indole Scaffolds |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Generally good oral absorption is predicted for many derivatives. japsonline.com |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Often predicted not to penetrate the BBB. japsonline.com |

| Plasma Protein Binding (PPB) | High probability of being bound to carrier proteins in the blood. japsonline.com | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Often predicted to have no inhibitory effect on key enzymes like CYP2D6. japsonline.com |

| Excretion | Total Clearance | Varies depending on the specific analogue. researchgate.net |

In silico studies on novel indole derivatives have suggested good oral absorption and a lack of CYP450 2D6 inhibition. japsonline.com The prediction of properties like plasma protein binding is also critical, as it determines the amount of free compound available to reach its target. japsonline.com Furthermore, toxicity predictions, such as rodent oral LD50 values and potential hepatotoxicity, can be assessed using these computational models, providing an early indication of a compound's safety profile. researchgate.netjapsonline.com These predictive models significantly contribute to the optimization of drug candidates by flagging potential liabilities early in the discovery pipeline. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Bioactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com QSAR is a widespread and valuable technique for drug design, enabling the prediction of a compound's activity and guiding the synthesis of more potent analogues. msjonline.orgijpsr.com

For indole acetic acid derivatives, various 2D and 3D-QSAR studies have been successfully conducted. researchgate.netijpsr.com These models correlate physicochemical descriptors with biological activity using methods like multiple linear regression (MLR). msjonline.orgijpsr.com

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as physicochemical properties (e.g., surface area) and topological indices. ijpsr.com

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. They analyze steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules to explain their activity. researchgate.net

Statistically significant QSAR models for indole derivatives have been developed with high squared correlation coefficients (r²) and cross-validated squared correlation coefficients (q²), indicating their robustness and predictive power. researchgate.netijpsr.com

Table 3: Statistical Parameters in QSAR Models for Indole Analogues

| Parameter | Description | Example Values from Indole Studies |

|---|---|---|

| q² | Cross-validated correlation coefficient; indicates predictive ability. A reliable model should have q² ≥ 0.5. msjonline.org | 0.543 - 0.8557 researchgate.netijpsr.com |

| r² | Squared correlation coefficient; indicates how well the model fits the data. A value closer to 1.0 is better. | 0.788 - 0.981 msjonline.orgresearchgate.netijpsr.com |

| pred_r² | Predictive r² for an external test set; indicates external predictive power. | 0.7443 ijpsr.com |

The contour maps generated from 3D-QSAR studies are particularly useful. researchgate.net They visually represent regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a map might indicate that a bulky, hydrophobic group is favored in one region, while a hydrogen bond donor is preferred in another. researchgate.net These insights provide a clear rationale for designing new compounds with improved potency. researchgate.net

Analytical Methodologies for Characterization in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-(7-chloro-1H-indol-3-yl)acetic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of related indole (B1671886) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the indole ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The presence of the electron-withdrawing chlorine atom at the 7-position would influence the chemical shifts of the adjacent aromatic protons. The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The proton on the indole nitrogen (N-H) would present as a broad singlet, typically in the region of δ 8.0-8.5 ppm, and the carboxylic acid proton (-COOH) would be observed as a very broad singlet further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms of this compound. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around δ 170-180 ppm. The aromatic carbons of the indole ring would resonate in the region of δ 100-140 ppm, with the carbon atom bearing the chlorine (C-7) showing a characteristic chemical shift. The methylene carbon of the acetic acid side chain would be expected in the range of δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole Aromatic Protons | 7.0 - 8.0 | 100 - 140 |

| Indole N-H Proton | 8.0 - 8.5 (broad) | - |

| -CH₂- Protons | 3.5 - 4.0 | 30 - 40 |

| -COOH Proton | >10 (very broad) | - |

| -COOH Carbon | - | 170 - 180 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carbonyl group in the carboxylic acid would be expected to show a strong absorption band around 1700-1725 cm⁻¹. The N-H stretching of the indole ring would likely appear as a sharp to medium band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H (indole) | 3300 - 3500 | Medium, Sharp |

| O-H (carboxylic acid) | 2500 - 3300 | Broad |

| C=O (carboxylic acid) | 1700 - 1725 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl | 600 - 800 | Medium to Strong |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈ClNO₂), the molecular weight is approximately 209.63 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z corresponding to the monoisotopic masses of the [C₁₀H₈³⁵ClNO₂]⁺ and [C₁₀H₈³⁷ClNO₂]⁺ ions. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic cleavages of the indole ring. Predicted mass spectrometry data suggests a monoisotopic mass of 209.02435 Da. researchgate.net The [M+H]⁺ adduct would have a predicted m/z of 210.03163, while the [M-H]⁻ adduct would be at m/z 208.01707. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 210.03163 |

| [M+Na]⁺ | 232.01357 |

| [M-H]⁻ | 208.01707 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be suitable, typically employing a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous acidic buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape. Detection is commonly performed using a UV detector, as the indole ring exhibits strong UV absorbance. The melting point of 7-Chloroindole-3-acetic acid has been reported to be 181.5–183 °C, and its UV absorbance maxima in 95% ethanol (B145695) are at 223.9 nm, 285.1 nm, and 294.2 nm, with a shoulder at 278.0 nm. weebly.com These wavelengths would be suitable for detection in HPLC analysis.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A silica (B1680970) gel plate would serve as the stationary phase. A suitable mobile phase, or eluent, would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the polarity adjusted to achieve good separation of the spots. The spots on the TLC plate can be visualized under UV light (typically at 254 nm) due to the UV-active indole ring. Staining with a reagent such as vanillin (B372448) or p-anisaldehyde can also be used for visualization. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for identification purposes.

X-ray Crystallography for Structural Elucidation of Indole Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically relevant compounds, including indole derivatives. The application of X-ray crystallography to compounds such as this compound and its analogues offers invaluable insights into their molecular geometry and solid-state packing.

Detailed structural analysis of indole derivatives through X-ray diffraction reveals the planarity of the bicyclic indole ring system and the conformational preferences of the acetic acid side chain. These structural details are fundamental to understanding how these molecules interact with biological targets.

A pertinent example that illustrates the utility of this technique is the structural analysis of 7-chloroindole (B1661978), a closely related precursor to this compound. Research on the crystal structure of 7-chloroindole has shown that it crystallizes in the monoclinic space group P21/n. iucr.org The crystallographic analysis revealed whole molecule disorder, a phenomenon where molecules in the crystal lattice adopt more than one orientation. iucr.org Despite this complexity, the study successfully modeled the structure. iucr.org

The unit cell parameters for 7-chloroindole were determined with high precision, as detailed in the table below.

Table 1: Crystallographic Data for 7-chloroindole

| Crystal Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.218(2) |

| b (Å) | 9.287(4) |

| c (Å) | 14.353(6) |

| β (°) | 89.993(7) |

This table presents the unit cell dimensions for 7-chloroindole as determined by X-ray crystallography. iucr.org The values in parentheses indicate the standard uncertainty.

By precisely mapping the atomic coordinates, X-ray crystallography allows for the detailed characterization of the molecular architecture, which is a critical step in the rational design of new therapeutic agents based on the indole scaffold.

Future Research Directions and Potential Applications in Chemical Sciences

Emerging Synthetic Methodologies for Chlorinated Indole (B1671886) Acetic Acids

While specific synthetic routes for 2-(7-chloro-1H-indol-3-yl)acetic acid are not extensively documented in publicly available literature, several modern synthetic strategies for creating substituted indoles could be applied and optimized for its production. Future research in this area could focus on adapting established methods for indole synthesis, such as the Fischer, Leimgrüber–Batcho, or Bartoli indole syntheses, using appropriately substituted starting materials like 7-chloroindole (B1661978). sigmaaldrich.com

Furthermore, the development of direct C-H functionalization methods presents a more atom-economical and efficient approach. nih.gov Research into the regioselective halogenation and subsequent elaboration of the indole scaffold is a promising avenue. mdpi.com The application of photochemistry, utilizing light-driven, metal-free protocols, could also offer mild and selective conditions for the synthesis of functionalized indoles, including this compound. nih.gov

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Starting Materials | Potential Advantages | Key Research Focus |

| Classical Indole Synthesis (e.g., Fischer, Leimgrüber–Batcho) | Substituted phenylhydrazines and ketones/aldehydes; o-haloanilines google.comnih.gov | Well-established, versatile | Optimization for 7-chloro substitution, yield improvement |

| Direct C-H Functionalization | Indole, chlorinating agents, alkylating agents nih.gov | High atom economy, reduced steps | Regioselectivity at the 7-position, catalyst development |

| Photochemical Synthesis | Indole derivatives, α-iodosulfones, light source nih.gov | Mild reaction conditions, metal-free | Substrate scope, reaction efficiency for acetic acid side chain introduction |